N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide is a key intermediate compound in the multi-step synthesis of Apixaban (Eliquis®), a novel oral pyrazole-based direct Factor Xa (FXa) inhibitor. [] Apixaban is used clinically as an anticoagulant for the prevention and treatment of thromboembolic diseases. [, , ]
While the specific synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide is not detailed in the provided literature, its precursor, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide, can be synthesized by reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride with 5-chlorothiophene-2-carbonyl chloride in a solvent mixture of ether, alcohol, ketone, and water, or a mixture thereof, using an inorganic base. [] This synthesis method avoids the use of toxic solvents. []
Since N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide is a synthetic intermediate, it is not expected to have a specific mechanism of action within biological systems. Its importance lies in its role as a building block for Apixaban. [] The mechanism of action of Apixaban involves the selective and reversible inhibition of FXa, a key enzyme in the coagulation cascade. []
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8